molecular formula C14H18O4 B14837563 2-Tert-butoxy-6-cyclopropoxybenzoic acid

2-Tert-butoxy-6-cyclopropoxybenzoic acid

Cat. No.: B14837563
M. Wt: 250.29 g/mol
InChI Key: HMMHQKDDKXYPIQ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-cyclopropoxybenzoic acid typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a benzoic acid core. One common method is the esterification of 2-hydroxybenzoic acid with tert-butyl alcohol and cyclopropanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Tert-butoxy-6-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxybenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    6-Cyclopropoxybenzoic acid: Lacks the tert-butoxy group, which may affect its reactivity and solubility.

    2-Tert-butoxy-4-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropoxy group, leading to different electronic and steric properties.

Uniqueness

2-Tert-butoxy-6-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups. This combination of functional groups imparts distinct steric and electronic characteristics, influencing its reactivity and potential applications. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-11-6-4-5-10(12(11)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

HMMHQKDDKXYPIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1C(=O)O)OC2CC2

Origin of Product

United States

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